![molecular formula C30H25ClN6O4S B2955056 3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1103977-79-2](/img/structure/B2955056.png)
3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Research into similar compounds has focused on exploring the transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into other heterocyclic compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which are of interest for their potential pharmacological properties (Kolar, Tiŝler, & Pizzioli, 1996). This suggests that the compound could also be a precursor in synthesizing various biologically active heterocycles.
Antifolate and Antitumor Activity
Compounds with a structure closely related to the one have been synthesized and evaluated for their potential as inhibitors of thymidylate synthase (TS), indicating their possible use as antitumor and/or antibacterial agents. For instance, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been identified as potential inhibitors of TS, showing antitumor and antibacterial activities (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996). This indicates the potential of the compound for research into novel therapeutic agents.
Antimicrobial Properties
The antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives, including pyridinium moieties, has been studied, showing that structural modifications can lead to significant bacteriostatic and fungistatic activities (Kalinin, Voloshina, Kulik, Zobov, & Mamedov, 2013). This suggests that the research compound could be explored for its potential antimicrobial properties by modifying its structure to enhance activity.
Catalysis and Synthesis of Heterocycles
The use of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates indicates the compound's potential application in catalysis and the synthesis of novel heterocyclic compounds under environmentally benign conditions (Mouradzadegun, Ma'mani, Mahdavi, Rashid, Shafiee, Foroumadi, & Dianat, 2015). This presents an avenue for research into green chemistry applications.
Properties
IUPAC Name |
3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClN6O4S/c1-41-21-9-6-18(7-10-21)15-32-26(38)13-11-24-29(40)37-28(34-24)22-4-2-3-5-23(22)35-30(37)42-17-20-14-27(39)36-16-19(31)8-12-25(36)33-20/h2-10,12,14,16,24H,11,13,15,17H2,1H3,(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXNTDJJNOLRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2954978.png)
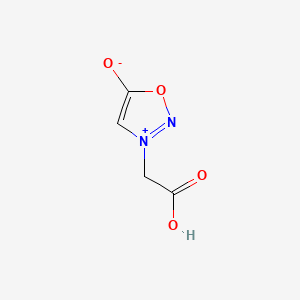
![(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B2954986.png)
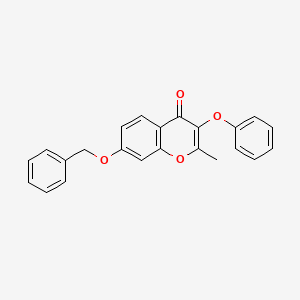
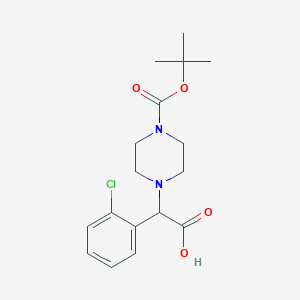
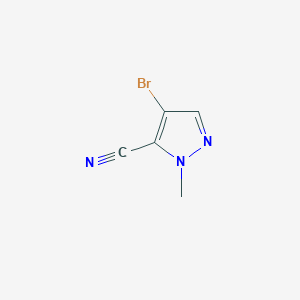
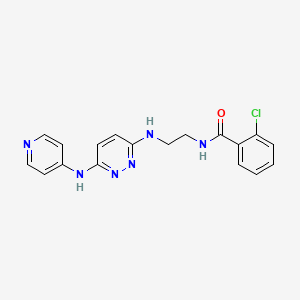
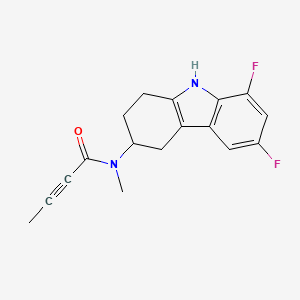
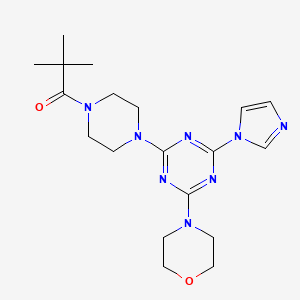
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2954996.png)
